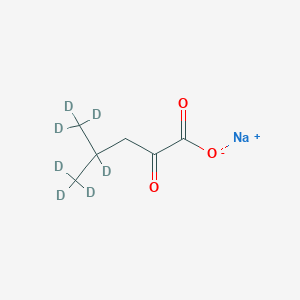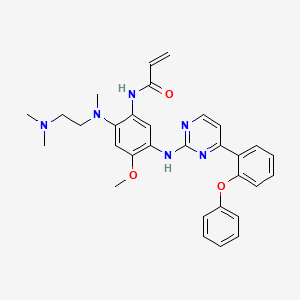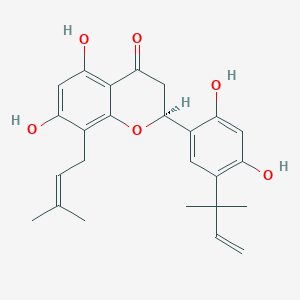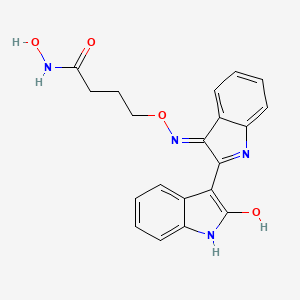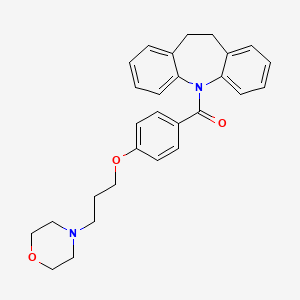
Cav 2.2/3.2 blocker 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cav 2.2/3.2 blocker 1 involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it likely involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations .
Análisis De Reacciones Químicas
Types of Reactions: Cav 2.2/3.2 blocker 1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents into the molecule, potentially altering its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can introduce new functional groups .
Aplicaciones Científicas De Investigación
Cav 2.2/3.2 blocker 1 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study calcium channel function and modulation.
Biology: The compound helps in understanding the role of calcium channels in cellular processes.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders and pain management.
Industry: The compound is used in the development of new drugs targeting calcium channels
Mecanismo De Acción
Cav 2.2/3.2 blocker 1 exerts its effects by blocking the Cav2.2 and Cav3.2 calcium channels. These channels are involved in the regulation of calcium ion flow into neurons, which is crucial for neurotransmitter release and signal transmission. By inhibiting these channels, the compound can modulate neuronal activity and reduce pain signals .
Comparación Con Compuestos Similares
Ziconotide: A peptide that specifically blocks Cav2.2 channels and is used clinically for pain management.
Ethosuximide: Targets Cav3.2 channels and is used to treat epilepsy.
Mibefradil: A non-selective calcium channel blocker that affects multiple types of calcium channels.
Uniqueness: Cav 2.2/3.2 blocker 1 is unique in its ability to selectively target both Cav2.2 and Cav3.2 channels with relatively high specificity. This dual targeting makes it a valuable compound for research into the roles of these channels in various physiological and pathological processes .
Propiedades
Fórmula molecular |
C28H30N2O3 |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
5,6-dihydrobenzo[b][1]benzazepin-11-yl-[4-(3-morpholin-4-ylpropoxy)phenyl]methanone |
InChI |
InChI=1S/C28H30N2O3/c31-28(24-12-14-25(15-13-24)33-19-5-16-29-17-20-32-21-18-29)30-26-8-3-1-6-22(26)10-11-23-7-2-4-9-27(23)30/h1-4,6-9,12-15H,5,10-11,16-21H2 |
Clave InChI |
VFEFRFUXSHOSQX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CC=C(C=C4)OCCCN5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



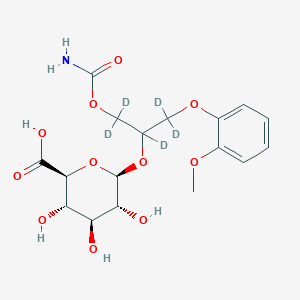
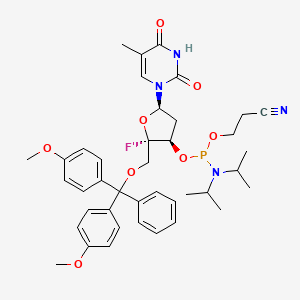
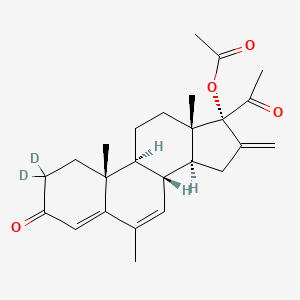


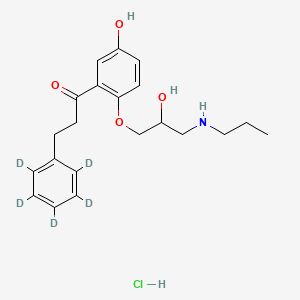
![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride](/img/structure/B12413680.png)

